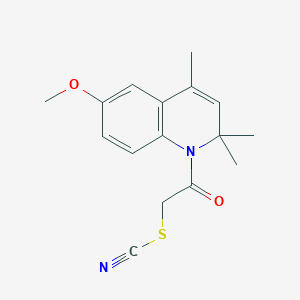![molecular formula C20H21N3O3 B4877653 N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)
N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AP5 or NMDA receptor antagonist, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various physiological and pathological processes, including learning and memory, synaptic plasticity, and chronic pain.
作用机制
N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective and potent antagonist of the NMDA receptor by binding to the receptor's glycine-binding site and preventing the activation of the receptor by glutamate. This blockade of the NMDA receptor prevents the influx of calcium ions into the cell, which is essential for synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several biochemical and physiological effects. It has been shown to impair long-term potentiation (LTP), a cellular mechanism for learning and memory. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the release of neurotransmitters, including dopamine and serotonin, and to decrease the activity of various enzymes, including nitric oxide synthase and cyclooxygenase.
实验室实验的优点和局限性
N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor's activity. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is readily available and relatively inexpensive compared to other NMDA receptor antagonists. However, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several limitations, including its poor solubility in water, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for the use of N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One potential direction is the investigation of the role of NMDA receptors in the development and progression of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide may be used to investigate the role of NMDA receptors in the regulation of pain and inflammation, as well as in the development of addiction and substance abuse disorders. Finally, the development of more potent and selective NMDA receptor antagonists may lead to new therapeutic approaches for the treatment of various neurological disorders.
合成方法
The synthesis of N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 2-methylphenylacetonitrile with acetic anhydride to form the corresponding amide, which is then reacted with 3-nitroaniline to yield the desired compound. The final product is obtained after purification by chromatography and recrystallization.
科学研究应用
N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been used to study the mechanisms of learning and memory, synaptic plasticity, and chronic pain. Additionally, N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-(3-acetamidophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-6-3-4-9-18(13)23-12-15(10-19(23)25)20(26)22-17-8-5-7-16(11-17)21-14(2)24/h3-9,11,15H,10,12H2,1-2H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQSZONGEQQFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4877578.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4877579.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)

![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)
![3-benzyl-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4877593.png)
![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)
![2-chloro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B4877611.png)
![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4877641.png)